1-Bromo-2-fluoro-4-(isocyanatomethyl)benzene
CAS No.:
Cat. No.: VC20471161
Molecular Formula: C8H5BrFNO
Molecular Weight: 230.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrFNO |
|---|---|
| Molecular Weight | 230.03 g/mol |
| IUPAC Name | 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene |
| Standard InChI | InChI=1S/C8H5BrFNO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 |
| Standard InChI Key | HRWJDUVKBHQYGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CN=C=O)F)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted at the 1-, 2-, and 4-positions with bromine, fluorine, and an isocyanatomethyl group (-CH₂NCO), respectively. This arrangement creates a sterically and electronically diverse framework. The bromine atom acts as an electron-withdrawing group, while the fluorine atom introduces additional electronegativity, influencing the compound’s reactivity .
Key Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅BrFNO |
| Molecular Weight | 230.03 g/mol |
| IUPAC Name | 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene |
| SMILES | C1=CC(=C(C=C1CN=C=O)F)Br |
| InChI Key | HRWJDUVKBHQYGX-UHFFFAOYSA-N |
| Physical State | Oil |
| Storage Temperature | -10 °C |
The canonical SMILES string highlights the spatial arrangement of substituents, with the isocyanatomethyl group positioned para to bromine and ortho to fluorine. This configuration enhances the compound’s ability to participate in nucleophilic reactions, particularly through the isocyanate functional group .
Synthesis and Manufacturing
Synthetic Pathways
The production of 1-bromo-2-fluoro-4-(isocyanatomethyl)benzene typically involves multi-step organic synthesis. A common approach begins with the bromo-fluorination of toluene derivatives, followed by functionalization of the methyl group to introduce the isocyanate moiety. For example, one method involves:
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Bromination and Fluorination: Starting with a toluene derivative, electrophilic aromatic substitution introduces bromine and fluorine at designated positions.
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Methyl Group Activation: The methyl group is converted to a reactive intermediate, such as a bromide or alcohol, using agents like N-bromosuccinimide (NBS) or oxidation reagents.
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Isocyanate Formation: The activated methyl group undergoes phosgenation or reaction with cyanate salts to yield the isocyanatomethyl group .
Example Reaction in Medicinal Chemistry
In a study targeting antischistosomal agents, researchers utilized 1-fluoro-4-(isocyanatomethyl)benzene as a precursor to synthesize quinazoline derivatives. The isocyanate group facilitated covalent bonding with amine-containing intermediates, demonstrating its role in constructing biologically active scaffolds .
Chemical Reactivity and Mechanistic Insights
Isocyanate Reactivity
The isocyanatomethyl group (-CH₂NCO) is the compound’s primary reactive site. It undergoes nucleophilic addition with amines, alcohols, and thiols, forming urea, carbamate, or thiourea linkages, respectively. This reactivity is critical in polymer chemistry, where the compound serves as a cross-linking agent .
Mechanism of Urea Formation:
This reaction proceeds via nucleophilic attack by the amine on the electrophilic carbon of the isocyanate group, followed by proton transfer and elimination of water.
Halogen-Directed Reactions
The bromine and fluorine substituents influence the compound’s electronic profile, directing electrophilic substitution reactions to specific ring positions. For instance, Suzuki-Miyaura coupling reactions can replace bromine with aryl or vinyl groups, enabling the synthesis of complex aromatic systems.
Applications in Research and Industry
Organic Synthesis
The compound’s dual functionality (halogen and isocyanate) makes it a valuable intermediate. It is employed in:
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Cross-Coupling Reactions: Bromine participates in palladium-catalyzed couplings to form biaryl structures.
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Peptide Mimetics: The isocyanate group reacts with amino acids to generate urea-based peptidomimetics .
Medicinal Chemistry
In drug discovery, the compound’s ability to form covalent bonds with biological targets has been exploited to design enzyme inhibitors. For example, its incorporation into quinazoline derivatives yielded compounds with antischistosomal activity, demonstrating IC₅₀ values in the micromolar range .
Materials Science
The isocyanate group’s reactivity enables its use in polyurethane and polyurea synthesis. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for coatings and adhesives .
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